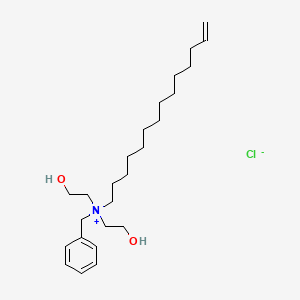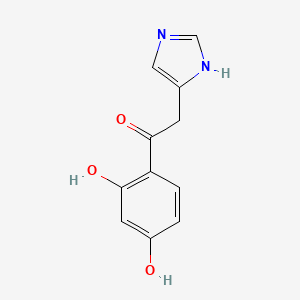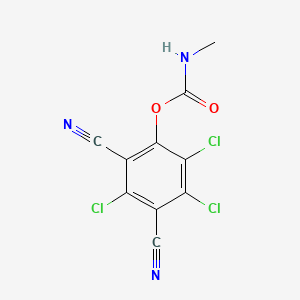
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of chlorothalonil, a broad-spectrum fungicide used to control fungal diseases on crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves multiple steps. One common method includes the chlorination of isophthalonitrile, followed by hydrolysis and subsequent methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydrolysis processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on various biological systems, including its role as a potential antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves the inhibition of key enzymes in fungal cells, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components. The pathways affected are primarily those related to cell wall synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Chlorothalonil: A closely related compound with similar fungicidal properties.
4-Hydroxychlorothalonil: Another derivative with comparable applications and mechanisms of action.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcarbamate group enhances its stability and effectiveness as a fungicide compared to other similar compounds .
Properties
CAS No. |
67205-72-5 |
|---|---|
Molecular Formula |
C10H4Cl3N3O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2,3,5-trichloro-4,6-dicyanophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H4Cl3N3O2/c1-16-10(17)18-9-5(3-15)6(11)4(2-14)7(12)8(9)13/h1H3,(H,16,17) |
InChI Key |
ABXIMARDIPOILJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)




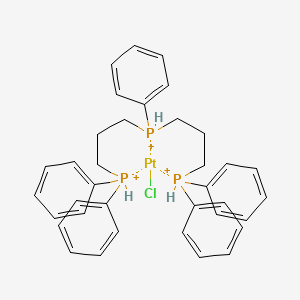

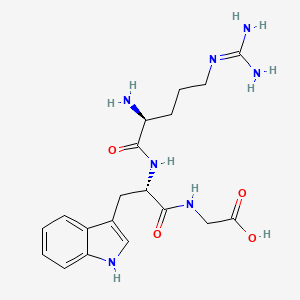
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)

